SAHH Inhibition: D-erythro-Eritadenine vs. (S)-DHPA and Cyclic Sugar Analogues
D-erythro-Eritadenine (DEA) is a far more potent inhibitor of recombinant Cryptosporidium parvum S-adenosylhomocysteine hydrolase (CpSAHH) than the related acyclic adenosine analogue (S)-DHPA. In a direct head-to-head comparison, DEA exhibited an IC50 of 30 nM, which is 800-fold lower (i.e., more potent) than the 24 µM IC50 observed for (S)-DHPA [1]. Furthermore, unlike mechanism-based inhibitors which are cyclic sugar adenosine analogues, DEA is an acyclic analogue that acts as a reversible inhibitor and displays opposite chirality at the C2' and C3' positions, leading to a unique closed-conformation binding mode with SAHH [2].
| Evidence Dimension | Inhibition of recombinant CpSAHH activity (IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | (S)-DHPA: 24 µM |
| Quantified Difference | 800-fold difference |
| Conditions | Recombinant CpSAHH enzyme assay, non-linear regression analysis |
Why This Matters
This vast difference in target engagement potency makes D-erythro-Eritadenine the preferred choice for experimental models requiring robust SAHH inhibition, ensuring effective target modulation at concentrations that minimize off-target effects compared to weaker analogues.
- [1] Ctrnáctá, V., Fritzler, J. M., Surinová, M., Hrdý, I., Zhu, G., & Stejskal, F. (2010). Efficacy of S-adenosylhomocysteine hydrolase inhibitors, D-eritadenine and (S)-DHPA, against the growth of Cryptosporidium parvum in vitro. Experimental Parasitology, 126(2), 113-116. View Source
- [2] Huang, Y., Komoto, J., Takata, Y., Powell, D. R., Gomi, T., Ogawa, H., Fujioka, M., & Takusagawa, F. (2002). Inhibition of S-adenosylhomocysteine hydrolase by acyclic sugar adenosine analogue D-eritadenine. Crystal structure of S-adenosylhomocysteine hydrolase complexed with D-eritadenine. Journal of Biological Chemistry, 277(9), 7477-7482. View Source
